molecular formula C75H58N4 B13774948 2,7-Bis(N-phenyl-N-(4'-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene (SUBLIMED)

2,7-Bis(N-phenyl-N-(4'-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene (SUBLIMED)

Cat. No.: B13774948
M. Wt: 1015.3 g/mol
InChI Key: WNCASYCJVFKXMP-UHFFFAOYSA-N
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Description

2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene) is an organic compound that belongs to the class of fluorene derivatives. These compounds are known for their unique photophysical properties, making them valuable in various applications, particularly in organic electronics and photonics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene) typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Scientific Research Applications

2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene) has several scientific research applications, including:

    Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.

    Photonics: Employed in the development of photonic devices such as lasers and optical sensors.

    Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.

    Medicinal Chemistry: Explored for its potential therapeutic applications, including as a drug delivery agent.

Mechanism of Action

The mechanism of action of 2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene) involves its interaction with molecular targets through its photophysical properties. The compound can absorb and emit light, making it useful in applications that require fluorescence. The molecular pathways involved may include energy transfer processes and interactions with specific biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dibromo-9,9-dimethylfluorene: A precursor in the synthesis of various fluorene derivatives.

    2,7-Di-tert-butyl-9,9-dimethylfluorene: Known for its stability and used in similar applications.

    2,7-Bis(4-biphenyl)-9,9-dimethylfluorene: Another fluorene derivative with comparable photophysical properties.

Uniqueness

2,7-Bis(N-phenyl-N-(4’-N,N-diphenylamino-biphenyl-4-yl)-9,9-dimethyl-fluorene) is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring high fluorescence efficiency and stability.

Properties

Molecular Formula

C75H58N4

Molecular Weight

1015.3 g/mol

IUPAC Name

9,9-dimethyl-2-N,7-N-diphenyl-2-N,7-N-bis[4-[4-(N-phenylanilino)phenyl]phenyl]fluorene-2,7-diamine

InChI

InChI=1S/C75H58N4/c1-75(2)73-53-69(78(63-29-17-7-18-30-63)67-45-37-57(38-46-67)55-33-41-65(42-34-55)76(59-21-9-3-10-22-59)60-23-11-4-12-24-60)49-51-71(73)72-52-50-70(54-74(72)75)79(64-31-19-8-20-32-64)68-47-39-58(40-48-68)56-35-43-66(44-36-56)77(61-25-13-5-14-26-61)62-27-15-6-16-28-62/h3-54H,1-2H3

InChI Key

WNCASYCJVFKXMP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=C1C=C(C=C8)N(C9=CC=CC=C9)C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C

Origin of Product

United States

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